molecular formula C17H26N2O3 B1333382 tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 306934-84-9

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1333382
CAS No.: 306934-84-9
M. Wt: 306.4 g/mol
InChI Key: ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a tetrahydro-1(2H)-pyridine core substituted with a 4-methoxyanilino group. The tert-butyl group serves as a protective moiety for the amine, enhancing stability during synthetic processes. It is primarily utilized in organic synthesis, particularly in pharmaceutical intermediates, where the methoxy group may modulate electronic and steric properties .

Properties

IUPAC Name

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379817
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-84-9
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination

This method involves the reaction between a piperidine derivative and a methoxy-substituted aniline under reductive conditions.

  • Reaction Conditions :

    • Solvent: Ethanol or tetrahydrofuran (THF)
    • Reducing Agent: Sodium borohydride
    • Catalyst: Sulfuric acid
  • Procedure :

    • Dissolve the piperidine derivative in ethanol or THF.
    • Add sodium borohydride as the reducing agent.
    • Introduce sulfuric acid to catalyze the reaction.
    • Maintain the reaction temperature between 10°C and 20°C for optimal yield.
  • Yield : This approach typically yields around 56% of the desired product.

Nucleophilic Substitution

This method employs tert-butyl esters as intermediates, reacting with methoxy-substituted aniline derivatives.

  • Reaction Conditions :

    • Base: Potassium carbonate or cesium fluoride
    • Solvent: N,N-dimethylacetamide (DMA) or ethanol
    • Temperature: Reflux or elevated temperatures (85°C to 105°C)
  • Procedure :

    • Combine tert-butyl ester, methoxy-substituted aniline, and a base in a solvent.
    • Heat the mixture under reflux or at elevated temperatures for several hours.
    • Cool the reaction mixture and isolate the product by filtration or chromatography.
  • Yield : Yields range from approximately 58% to 95%, depending on reaction conditions.

Optimization Parameters

Reaction Time

Longer reaction times (e.g., up to 24 hours) generally improve yields but may require careful monitoring to avoid side reactions.

Base Selection

Potassium carbonate is commonly used due to its moderate basicity, while cesium fluoride has been shown to enhance yields in some cases.

Solvent Choice

Solvents such as ethanol and DMA are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution reactions effectively.

Data Table: Reaction Conditions and Yields

Method Solvent Base/Catalyst Temperature (°C) Yield (%)
Reductive Amination Ethanol/THF Sulfuric Acid 10–20 ~56
Nucleophilic Substitution DMA/Ethanol Potassium Carbonate Reflux/85–105 ~58–95

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The primary application of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate lies in its potential use as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Cancer Treatment

A study published in Journal of Medicinal Chemistry explored the efficacy of pyridine derivatives in inhibiting tumor growth. The results demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines, particularly those with mutated EGFR pathways .

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme inhibition and receptor interactions.

Example: Enzyme Inhibition Studies

In a recent investigation, researchers assessed the compound's ability to inhibit specific kinases involved in cancer progression. The findings revealed a dose-dependent inhibition, suggesting its potential as a lead compound for developing targeted therapies .

Neuroscience Research

The compound has been studied for its neuroprotective properties. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

A research article highlighted the protective effects of similar compounds against oxidative stress in neuronal cells. The study indicated that this compound could mitigate neuronal damage and promote cell survival .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalCancer treatmentSignificant inhibition of tumor growth
Biochemical ResearchEnzyme inhibition studiesDose-dependent inhibition observed
NeuroscienceNeuroprotective effectsMitigation of oxidative stress-induced damage

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Anilino Group

tert-Butyl 4-[3-(Trifluoromethyl)anilino]tetrahydro-1(2H)-Pyridinecarboxylate
  • Molecular Formula : C17H23F3N2O2
  • Molecular Weight : 344.38 g/mol
  • Key Feature: A trifluoromethyl (-CF3) group at the 3-position of the anilino ring.
  • Impact : The electron-withdrawing -CF3 group increases electrophilicity and may enhance metabolic stability in drug candidates compared to the methoxy (-OCH3) group .
tert-Butyl 4-(2,4-Dichloroanilino)tetrahydro-1(2H)-Pyridinecarboxylate
  • Molecular Formula : C16H22Cl2N2O2
  • Molecular Weight : 345.27 g/mol
  • Key Feature: Chlorine substituents at the 2- and 4-positions of the anilino ring.
tert-Butyl 4-(4-Isopropylanilino)tetrahydro-1(2H)-Pyridinecarboxylate
  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 318.45 g/mol
  • Key Feature : A bulky isopropyl (-CH(CH3)2) group at the 4-position.
  • Impact : Increased steric hindrance may slow reaction kinetics in coupling reactions compared to the smaller methoxy group. The XlogP value (unreported) is expected to be higher, suggesting greater lipophilicity .

Functional Group Modifications on the Pyridine Core

tert-Butyl 4-(4-Cyanotetrahydro-2H-Pyran-4-yl)tetrahydro-1(2H)-Pyrazinecarboxylate
  • Key Feature: Incorporation of a cyano (-CN) group and pyrazine ring.
  • Impact: The cyano group’s electron-withdrawing nature enhances reactivity in nucleophilic additions, diverging from the methoxy group’s electron-donating effects. This compound is used in peptide-mimetic drug synthesis .
tert-Butyl 4-[(4-Cyano-2-Pyridinyl)Oxy]tetrahydro-1(2H)-Pyridinecarboxylate
  • CAS : 1065484-24-3
  • Molecular Weight : ~296.38 g/mol (estimated)
  • Application : Priced at $269/g , it is more expensive than the methoxy analog, likely due to synthetic complexity .
Lipophilicity and Solubility
  • The methoxy group in the target compound offers moderate lipophilicity (XlogP ~2–3, estimated), balancing solubility and membrane permeability. Chlorine or trifluoromethyl substituents increase XlogP, favoring lipid bilayer penetration but risking aqueous insolubility .
  • tert-Butyl 4-(3-Hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) includes a hydroxyl group, significantly enhancing hydrophilicity (XlogP ~1.5) and utility in polar synthetic intermediates .

Biological Activity

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 306934-84-9) is a synthetic compound belonging to the class of pyridine derivatives. Its molecular formula is C17_{17}H26_{26}N2_2O3_3, with a molecular weight of 306.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyridine core substituted with a methoxyaniline group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC17_{17}H26_{26}N2_2O3_3
Molecular Weight306.41 g/mol
CAS Number306934-84-9
Melting PointNot specified
Boiling PointNot specified

Research indicates that compounds similar to this compound may interact with various biological pathways. The structural features suggest potential activity as a receptor ligand, possibly modulating neurotransmitter systems or exhibiting anti-inflammatory properties.

Antioxidant Activity

Studies have shown that certain pyridine derivatives possess antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the methoxyaniline moiety is thought to enhance these properties by affecting the permeability of bacterial membranes.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting on serotonin or dopamine receptors. This could position it as a candidate for further research in treating neurological disorders.

Case Studies and Research Findings

  • Structure-Activity Relationship Studies :
    Research conducted on related compounds has established a correlation between structural modifications and biological activity. For instance, variations in the substituents on the pyridine ring have been linked to changes in receptor affinity and selectivity .
  • In Vivo Studies :
    Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of similar compounds. These studies often focus on behavioral changes in response to administration, providing insights into potential applications in anxiety or depression treatments .
  • Comparative Analysis :
    A comparative analysis of various pyridine derivatives revealed that those with methoxy substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts. This highlights the significance of functional groups in modulating biological responses .

Q & A

Q. How can synthesis optimization of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate be achieved to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

  • Reduction/Substitution Conditions : Use LiAlH₄ for selective reduction of ketones to alcohols, followed by nucleophilic substitution with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) .
  • Temperature Control : Maintain temperatures between 0–5°C during sensitive steps (e.g., Boc protection/deprotection) to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with recrystallization (e.g., using ethanol/water) to isolate high-purity product.

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsPurpose
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THFProtect amine group
ReductionLiAlH₄, dry THFReduce ketone to alcohol
Substitution4-Methoxyaniline, K₂CO₃, DMFIntroduce anilino group

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS (EI Ionization) : Confirm molecular weight (e.g., observed [M+H]+ peak at m/z 319.2) and fragmentation patterns .
  • FTIR-ATR : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
  • HPLC-TOF : Validate purity (≥98%) via retention time alignment and mass accuracy (Δppm <2) .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersPurpose
GC-MSRT locked to tetracosane (9.258 min), split mode (1:50)Quantify impurities
FTIR-ATR4000–400 cm⁻¹ range, 4 cm⁻¹ resolutionFunctional group analysis

Q. How should stability studies be designed to assess degradation pathways of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via LC-MS.
  • pH Variation : Prepare buffered solutions (pH 1–13) and monitor hydrolysis of the Boc group or methoxy substituent over 72 hours .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF) .
  • Emergency Measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts (e.g., δ 1.4 ppm for tert-butyl protons) with computational predictions (DFT/B3LYP/6-31G*) .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm ambiguous carbonyl signals in crowded spectral regions.

Q. What mechanistic insights can explain unexpected regioselectivity in reactions involving the tetrahydro-1(2H)-pyridinecarboxylate core?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations to map transition states (e.g., NBO analysis for charge distribution).
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., steric hindrance from the tert-butyl group) .

Q. Table 3: Key Mechanistic Findings

ObservationHypothesisValidation Method
Preferential attack at C4Steric shielding by Boc groupMolecular docking simulations

Q. How can computational methods predict the compound’s solubility and bioavailability for medicinal chemistry applications?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP (XlogP ~2.5) and topological polar surface area (TPSA ~50 Ų) to estimate solubility .
  • MD Simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion .

Q. What strategies address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • Orthogonal Methods : Combine HPLC-TOF (for organic impurities) with ICP-MS (trace metal analysis).
  • Standardization : Use certified reference materials (CRMs) to calibrate instruments and minimize systematic errors .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological assays?

Methodological Answer:

  • Analog Synthesis : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and test inhibitory activity (e.g., enzyme assays).
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key binding motifs .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize reagent stoichiometry and mixing rates.
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate concentrations .

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